Cas no 51362-37-9 (2-(4-chlorophenoxy)nicotinic acid)
2-(4-chlorophenoxy)nicotinic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-(4-chlorophenoxy)nicotinic acid
- 2-(4-Chlorophenoxy)pyridine-3-carboxylic acid
- 3-[Bis(2-Hydroxyethyl)amino]-2-cyano-5-(trifluoromethyl)pyridine
- 2-(4-Chlorphenoxy)nicotinsaeure
- J-505945
- UNM-0000305959
- HMS546F06
- AKOS000137447
- HMS1375D21
- SCHEMBL2779334
- BCA36237
- BDBM50201623
- FT-0608615
- DTXSID60346077
- Oprea1_182272
- ChemDiv2_002199
- CHEMBL3891124
- CS-10548
- SR-01000537499
- 51362-37-9
- Maybridge1_001700
- CS-0314749
- UNM000011078001
- 2-(4-Chloro-phenoxy)-nicotinic acid
- MFCD00052116
- SR-01000537499-1
- DB-019444
- STK678332
-
- MDL: MFCD00052116
- Inchi: 1S/C12H8ClNO3/c13-8-3-5-9(6-4-8)17-11-10(12(15)16)2-1-7-14-11/h1-7H,(H,15,16)
- InChI Key: FVAZJGJEENAKRJ-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)OC1C(C(=O)O)=CC=CN=1
Computed Properties
- Exact Mass: 249.01900
- Monoisotopic Mass: 248.011446
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 261
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: -1
- Tautomer Count: Not determined
- XLogP3: 3.5
- Topological Polar Surface Area: 62.3
Experimental Properties
- Color/Form: crystal
- Density: 1.4±0.1 g/cm3
- Melting Point: 157-159°C
- Boiling Point: 396.6±32.0 °C at 760 mmHg
- Flash Point: 193.7±25.1 °C
- Refractive Index: 1.622
- PSA: 59.42000
- LogP: 3.22550
- Solubility: Not determined
- Vapor Pressure: 0.0±1.0 mmHg at 25°C
2-(4-chlorophenoxy)nicotinic acid Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36/37/39
- Risk Phrases:R36/37/38
- Safety Term:S26-S36/37/39
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-(4-chlorophenoxy)nicotinic acid Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-(4-chlorophenoxy)nicotinic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 100922-5g |
2-(4-Chlorophenoxy)nicotinic acid |
51362-37-9 | 5g |
$352.00 | 2023-09-09 | ||
| Alichem | A029207514-10g |
2-(4-Chlorophenoxy)nicotinic acid |
51362-37-9 | 95% | 10g |
$378.01 | 2023-09-01 | |
| Apollo Scientific | OR21701-1g |
2-(4-chlorophenoxy)nicotinic acid |
51362-37-9 | 1g |
£265.00 | 2023-09-02 | ||
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A14359-1g |
2-(4-Chlorophenoxy)nicotinic acid, 98% |
51362-37-9 | 98% | 1g |
¥278.00 | 2023-07-11 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A14359-5g |
2-(4-Chlorophenoxy)nicotinic acid, 98% |
51362-37-9 | 98% | 5g |
¥852.00 | 2023-07-11 | |
| 1PlusChem | 1P003FCB-1g |
2-(4-Chlorophenoxy)nicotinic acid |
51362-37-9 | 95% | 1g |
$45.00 | 2024-04-30 | |
| 1PlusChem | 1P003FCB-5g |
2-(4-Chlorophenoxy)nicotinic acid |
51362-37-9 | 95% | 5g |
$104.00 | 2024-04-30 | |
| A2B Chem LLC | AB59051-1g |
3-[Bis(2-hydroxyethyl)amino]-2-cyano-5-(trifluoromethyl)pyridine |
51362-37-9 | 95% | 1g |
$30.00 | 2024-04-19 | |
| A2B Chem LLC | AB59051-5g |
3-[Bis(2-hydroxyethyl)amino]-2-cyano-5-(trifluoromethyl)pyridine |
51362-37-9 | 95% | 5g |
$87.00 | 2024-04-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1385419-1g |
2-(4-Chlorophenoxy)nicotinic acid |
51362-37-9 | 95+% | 1g |
¥3164.00 | 2024-05-10 |
2-(4-chlorophenoxy)nicotinic acid Suppliers
2-(4-chlorophenoxy)nicotinic acid Related Literature
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
-
Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
Additional information on 2-(4-chlorophenoxy)nicotinic acid
Professional Introduction to 2-(4-chlorophenoxy)nicotinic Acid (CAS No. 51362-37-9)
2-(4-chlorophenoxy)nicotinic acid, a compound with the chemical formula C12H8ClNO3, is a significant molecule in the field of pharmaceutical chemistry and agrochemical research. This compound, identified by its CAS number 51362-37-9, has garnered attention due to its structural properties and potential applications in various scientific domains. The presence of a chlorophenyl group and a nicotinic acid moiety makes it a versatile scaffold for further chemical modifications and biological evaluations.
The structural framework of 2-(4-chlorophenoxy)nicotinic acid consists of a benzene ring substituted with a chlorine atom at the para position, linked to an ester group derived from nicotinic acid. This configuration imparts unique physicochemical properties that make it an attractive candidate for drug discovery and development. The chloro substituent enhances lipophilicity, while the nicotinic acid component suggests potential bioactivity relevant to neurological and metabolic pathways.
In recent years, there has been a surge in research focused on nicotinic acid derivatives due to their reported pharmacological effects. Studies have indicated that compounds structurally related to 2-(4-chlorophenoxy)nicotinic acid may exhibit properties such as receptor binding affinity, enzyme inhibition, or modulation of signaling pathways. These attributes are particularly relevant in the context of developing novel therapeutic agents for conditions like hyperlipidemia, inflammation, and neurodegenerative disorders.
One of the most compelling aspects of 2-(4-chlorophenoxy)nicotinic acid is its potential as a lead compound for medicinal chemistry programs. Researchers have leveraged its scaffold to design analogs with enhanced efficacy and reduced side effects. For instance, modifications at the chlorophenyl ring or the nicotinic acid moiety have been explored to optimize binding interactions with target proteins. Such structural diversification is a cornerstone of modern drug design strategies aimed at improving therapeutic outcomes.
The agrochemical sector has also shown interest in this compound due to its structural similarity to well-known herbicides and pesticides. The chlorophenyl group, in particular, is a common feature in many agrochemicals known for their phytotoxic effects on weeds or pests. By studying 2-(4-chlorophenoxy)nicotinic acid, scientists aim to develop new formulations that are more selective and environmentally friendly. This aligns with global efforts to reduce the ecological impact of agricultural practices while maintaining productivity.
From a synthetic chemistry perspective, 2-(4-chlorophenoxy)nicotinic acid serves as an excellent model for exploring new reaction pathways and methodologies. The synthesis of this compound involves multi-step organic transformations that highlight challenges and opportunities in fine chemical production. Advances in catalytic systems and green chemistry principles have enabled more efficient and sustainable routes to this molecule, setting precedents for other complex derivatives.
The biological activity of 2-(4-chlorophenoxy)nicotinic acid has been the subject of numerous preclinical studies. Researchers have investigated its interactions with enzymes such as cytochrome P450 oxidases and esterases, which are crucial for drug metabolism. Additionally, its potential effects on nicotinic acetylcholine receptors have been explored, given the importance of these receptors in neuromuscular transmission and cognitive functions. Such studies contribute valuable insights into the compound's pharmacokinetic profile and therapeutic potential.
In conclusion, 2-(4-chlorophenoxy)nicotinic acid (CAS No. 51362-37-9) is a multifaceted compound with significant implications in pharmaceuticals and agrochemicals. Its unique structure offers opportunities for further innovation through medicinal chemistry and synthetic methodologies. As research continues to uncover new applications and mechanisms of action, this molecule remains a promising candidate for future developments in health and agriculture.
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